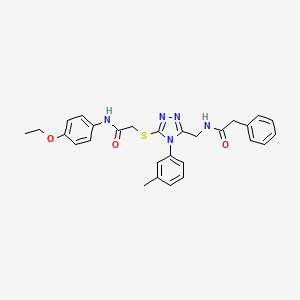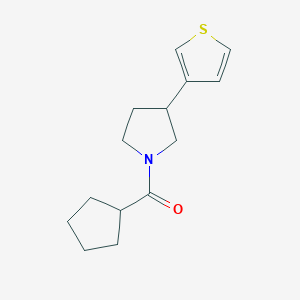
Cyclopentyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Cyclopentyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” is a complex organic compound that contains a cyclopentyl group, a pyrrolidine ring, and a thiophene ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopentyl group, pyrrolidine ring, and thiophene ring would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. The pyrrolidine ring, for example, might undergo reactions at the nitrogen atom, while the thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl group in the methanone part of the molecule could influence its solubility in different solvents .Scientific Research Applications
Catalytic Synthesis Methods
Cyclopentyl(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone and related compounds have applications in catalytic synthesis methods. A study by Coşkun and Erden (2011) details an efficient pyrrolidine-catalyzed condensation method for the synthesis of fulvenes, demonstrating the versatility of similar structures in chemical synthesis processes (Coşkun & Erden, 2011).
Anti-Tumor Agents
Compounds related to this compound have been explored as potent anti-tumor agents. Hayakawa et al. (2004) found that derivatives of this compound exhibited significant cytotoxic effects against tumorigenic cell lines, highlighting their potential in cancer treatment (Hayakawa et al., 2004).
Antimicrobial and Antioxidant Activities
In a study by Rusnac et al. (2020), derivatives of this compound were tested for antimicrobial and antioxidant activities. The compounds showed moderate antifungal activity, with some being significantly more effective than standard medical treatments (Rusnac et al., 2020).
Organotin(IV) Complexes
Singh, Singh, and Bhanuka (2016) conducted research on organotin(IV) complexes of semicarbazones and thiosemicarbazones derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone. These complexes exhibited promising antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).
P2X7 Antagonist Development
Chrovian et al. (2018) developed P2X7 antagonists using a cycloaddition reaction sequence. These antagonists, structurally related to this compound, showed potential for treating mood disorders (Chrovian et al., 2018).
Organocatalysis in Medicinal Chemistry
Xiao-Hua Chen et al. (2009) demonstrated the use of related structures in organocatalysis for synthesizing spiro[pyrrolidin-3,3'-oxindoles], compounds with significant biological activities and medicinal chemistry applications (Xiao-Hua Chen et al., 2009).
Novel Photocyclisation Reactions
Austin et al. (2007) reported on photocyclisation reactions involving benzylidenecyclopentanone O-alkyl and O-acetyloximes, leading to annulated quinolines and related structures, highlighting their significance in chemical synthesis (Austin et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
cyclopentyl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(11-3-1-2-4-11)15-7-5-12(9-15)13-6-8-17-10-13/h6,8,10-12H,1-5,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCCQHPCHFIWFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

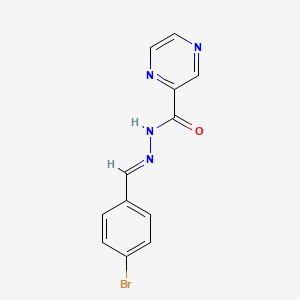
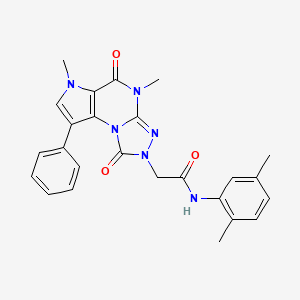
![(Z)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2922861.png)
![N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2922864.png)
![N-[(1-Methyl-2-oxopiperidin-4-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2922865.png)
![1-[3-Oxo-3-[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]propyl]pyrimidine-2,4-dione](/img/structure/B2922867.png)
![N-(2,4-difluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2922868.png)


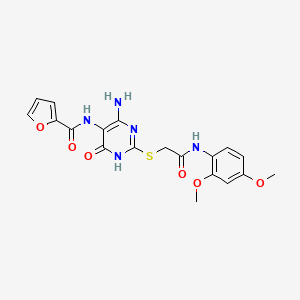

![N-cyclopentyl-2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2922876.png)
